

Technical Guide: Structure-Activity Relationship of MM 47755 (Angucyclinone) Analogs

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: MM 47755

Cat. No.: B1244133

[Get Quote](#)

Executive Summary

MM 47755 (also known as 8-O-methyltetrangomycin) is a tetracyclic angular quinone antibiotic belonging to the angucyclinone class. Unlike linear tetracyclines, angucyclinones feature a characteristic benz[a]anthracene framework. This guide analyzes the Structure-Activity Relationship (SAR) of **MM 47755**, contrasting it with key analogs such as Tetrangomycin and Ochromycinone.

Core Value Proposition: **MM 47755** exhibits potent antibacterial and antifungal activity, driven by its unique C-3 quaternary center and quinone redox potential. Its synthetic accessibility via recent asymmetric routes (e.g., Kaliappan, 2007) makes it a prime scaffold for developing novel oncological and antimicrobial agents.

Mechanism of Action (MoA)

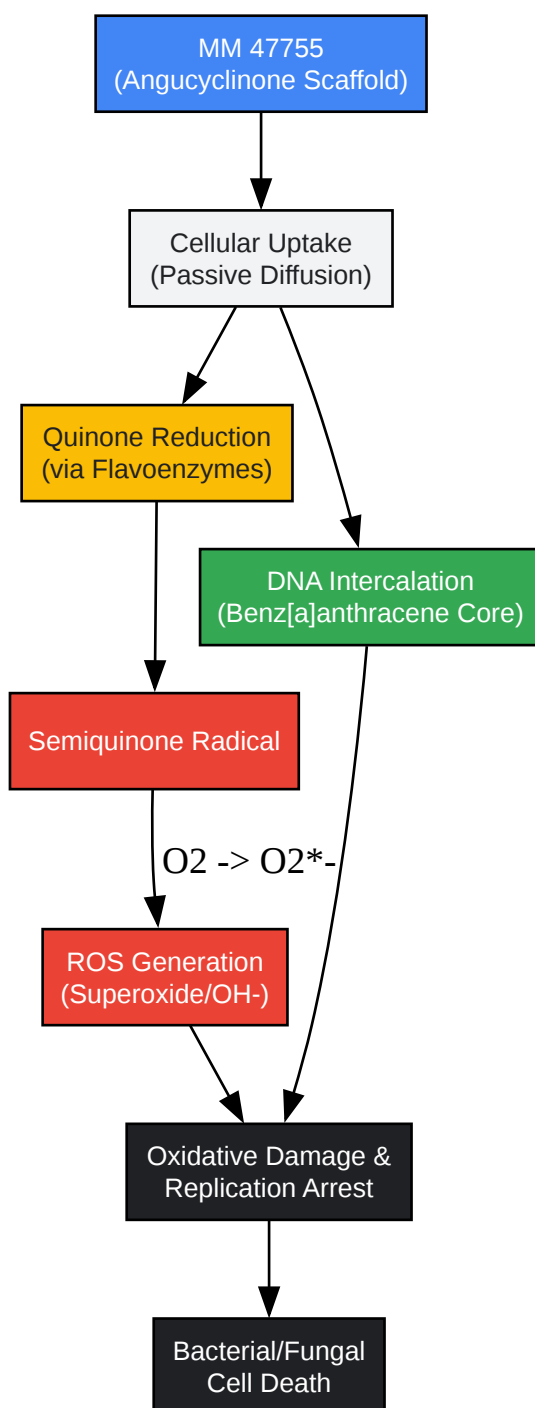
The biological activity of **MM 47755** is governed by two synergistic mechanisms inherent to the angucyclinone scaffold:

- **Redox Cycling & ROS Generation:** The quinone moiety (C-1, C-7, C-12 system) undergoes enzymatic reduction to a semiquinone radical. This unstable intermediate transfers electrons

to molecular oxygen, generating reactive oxygen species (ROS) like superoxide anions and hydroxyl radicals, which cause oxidative damage to bacterial DNA and membranes.

- DNA Intercalation: The planar benz[a]anthracene aromatic system allows the molecule to intercalate between DNA base pairs, inhibiting replication and transcription. The angular structure provides specificity distinct from linear anthracyclines (e.g., doxorubicin).

Visualization: Angucyclinone Signaling & Activity Pathway



[Click to download full resolution via product page](#)

Figure 1: Dual-mechanism pathway of **MM 47755** involving redox cycling and direct DNA interaction.

Structure-Activity Relationship (SAR) Analysis

The SAR of **MM 47755** is defined by three critical regions on the benz[a]anthracene skeleton.

The "Southern" Aromatic Zone (Rings A & B)

- Feature: Fully aromatic, planar system with phenolic/methoxy substituents.
- **MM 47755** Specifics: Contains an 8-methoxy group.[1][2][3]
- Impact: The 8-OMe group increases lipophilicity compared to the 8-OH of Tetrangomycin. This modification enhances membrane permeability, potentially increasing intracellular concentration, though it may slightly reduce hydrogen-bonding capability with DNA base pairs.

The Quinone System (Ring C)

- Feature: p-Quinone moiety at C-7/C-12.
- Impact: Essential for the redox-cycling mechanism. Reduction of this motif abolishes the ROS-mediated toxicity but may retain DNA binding affinity. Analogs lacking the C-1 carbonyl (e.g., reduced forms) generally show lower cytotoxicity.

The "Northern" Saturated Zone (Ring D)

- Feature: A saturated cyclohexyl ring containing the C-3 quaternary center.
- **MM 47755** Specifics: Possesses a (3R)-hydroxy-3-methyl motif.[2]
- Impact: This is the chiral "hook" of the molecule. The stereochemistry at C-3 is critical for fitting into the DNA minor groove or specific enzyme pockets.
 - Dehydration: Elimination of the C-3 hydroxyl to form a double bond (as in Tetrangulol) typically results in aromatization of Ring D, leading to a fully planar molecule. While this increases intercalation, it often reduces selectivity and increases non-specific toxicity.

Comparative Data: MM 47755 vs. Analogs[4]

Feature	MM 47755	Tetrangomycin	Ochromycinone
Structure Class	Angucyclinone	Angucyclinone	Angucyclinone
C-8 Substituent	Methoxy (-OMe)	Hydroxy (-OH)	Hydrogen (-H)
C-3 Stereocenter	(R)-OH, Me	(R)-OH, Me	(R)-H, Me
Ring D State	Saturated	Saturated	Saturated
Lipophilicity	High	Moderate	Moderate
Primary Activity	Antibacterial / Antifungal	Antibacterial / Cytotoxic	Antibacterial
Synthetic Yield*	~12%	~18%	~23%

*Overall yields based on Kaliappan et al. (2007) total synthesis route.

Experimental Protocols

Total Synthesis of MM 47755 (Kaliappan Route)

This protocol describes the construction of the **MM 47755** scaffold using a Ring-Closing Metathesis (RCM) and Diels-Alder strategy. This route is preferred for its ability to control the C-3 stereocenter early in the synthesis.

Reagents Required:

- Grubbs' II catalyst
- Diels-Alder dienophile (naphthoquinone derivative)
- Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)
- Titanium isopropoxide (Ti(OiPr)₄) / (+)-DET (for Sharpless epoxidation)

Workflow:

- Enzyme Metathesis: Construct the chiral diene precursor using Grubbs' II catalyst in refluxing CH₂Cl₂.

- Diels-Alder Cycloaddition: React the diene with the appropriate naphthoquinone dienophile to form the tetracyclic core.
- Sharpless Epoxidation: Introduce the C-3 oxygenation. Treat the allylic alcohol intermediate with $\text{Ti}(\text{OiPr})_4$, (+)-diethyl tartrate, and TBHP at -20°C .
- Epoxide Opening: Regioselective opening of the epoxide using Red-Al to establish the C-3 tertiary alcohol and methyl group with the correct (R)-configuration.
- Photooxygenation: Expose the intermediate to light/ O_2 to install the C-1 ketone, completing the **MM 47755** synthesis.

Visualization: Synthesis Logic



[Click to download full resolution via product page](#)

Figure 2: Key synthetic steps for establishing the C-3 stereocenter and tetracyclic core.

Antimicrobial Susceptibility Assay (MIC Determination)

To validate the biological activity of synthesized **MM 47755** analogs, use the standard broth microdilution method.

Protocol:

- Preparation: Dissolve **MM 47755** in DMSO to a stock concentration of 10 mg/mL.
- Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final range: 0.5 $\mu\text{g}/\text{mL}$ to 64 $\mu\text{g}/\text{mL}$.
- Inoculum: Adjust bacterial culture (*S. aureus* ATCC 29213 or *B. subtilis*) to 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL). Dilute 1:100 and add to wells.
- Incubation: Incubate at 37°C for 16–20 hours.

- Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.
 - Validation Control: Run Vancomycin or Mupirocin in parallel.
 - Note: Angucyclines are light-sensitive; perform assays in low light or use amber plates.

References

- Gilpin, M. L., et al. (1989). "**MM 47755**, a new benz[a]anthracene antibiotic from a streptomycete." *The Journal of Antibiotics*, 42(4), 627–628. [Link](#)
- Kaliappan, K. P., & Ravikumar, V. (2007). "Angucyclinone antibiotics: total syntheses of YM-181741, (+)-ochromycinone, (+)-rubiginone B2, (-)-tetrangomycin, and MM-47755." [4] *The Journal of Organic Chemistry*, 72(16), 6116–6126. [Link](#)
- Kesenheimer, C., & Groth, U. (2006). [3][5] "Total Synthesis of (-)-8-O-Methyltetrangomycin (**MM 47755**)." *Organic Letters*, 8(12), 2507–2510. [5] [Link](#)
- Rohr, J., & Thiericke, R. (1992). "Angucycline group antibiotics." [1][2][3] *Natural Product Reports*, 9(2), 103-137. [Link](#)
- Khajuria, A., et al. (2021). [4][6][7] "Activity and Mechanism of Action of Antifungal Peptides from Microorganisms." *Molecules*, 26(11), 3438. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [Genomic sequence-based discovery of novel angucyclinone antibiotics from marine Streptomyces sp. W007 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 2. [MM 47755 | CAS 117620-87-8 | AdipoGen Life Sciences | Biomol.com \[biomol.com\]](#)
- 3. [jstage.jst.go.jp \[jstage.jst.go.jp\]](#)

- [4. Angucyclinone antibiotics: total syntheses of YM-181741, \(+\)-ochromycinone, \(+\)-rubiginone B2, \(-\)-tetrangomycin, and MM-47755 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Total synthesis of \(-\)-8-O-methyltetrangomycin \(MM 47755\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. Mechanisms of Antibacterial Drugs | Microbiology \[courses.lumenlearning.com\]](#)
- [7. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Technical Guide: Structure-Activity Relationship of MM 47755 \(Angucyclinone\) Analogs\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1244133/docs#technical-guide-structure-activity-relationship-of-mm-47755-angucyclinone-analogs\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check